5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with chlorine atoms at the 5 and 6 positions, a trifluoromethyl group at the 3 position of the phenyl ring, and a carboxamide group. These substitutions confer distinct chemical and physical properties, making it a valuable subject of study.
Preparation Methods
The synthesis of 5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide typically involves multi-step organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide can be compared to other similar compounds, such as:
Trifluoromethylpyridine derivatives: These compounds share the trifluoromethyl group and pyridine ring structure, which contribute to their unique chemical properties.
Chloropyridine derivatives: These compounds have chlorine substitutions on the pyridine ring, similar to this compound, and are used in various chemical and biological applications.
Properties
IUPAC Name |
5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-11-5-9(7-20-12(11)16)13(22)21-6-8-2-1-3-10(4-8)14(17,18)19/h1-5,7H,6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGUHLMTSOXTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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